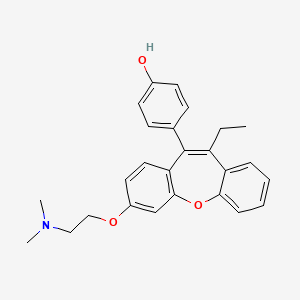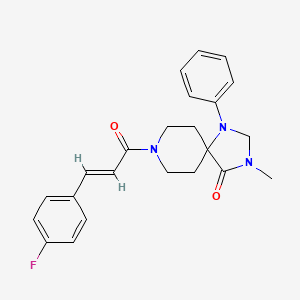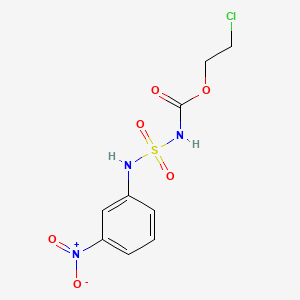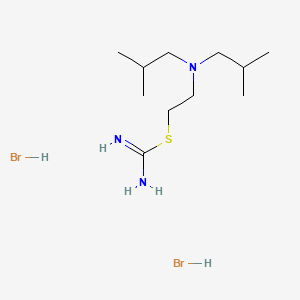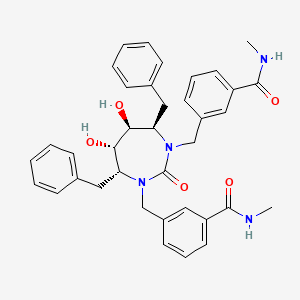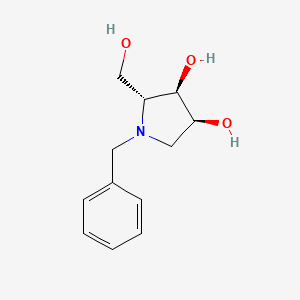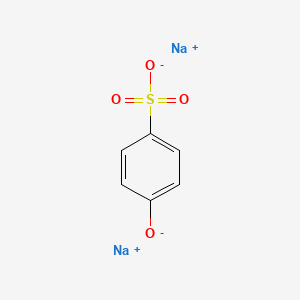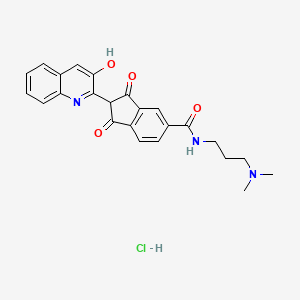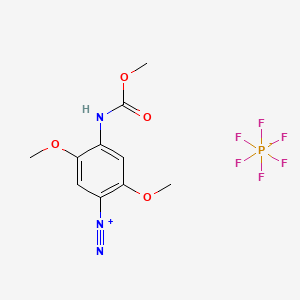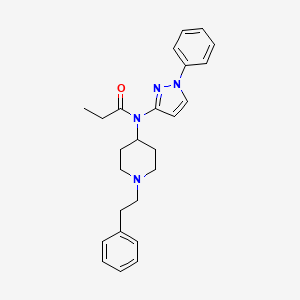
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by its complex structure, which includes a piperidine ring, a phenethyl group, and a phenylpyrazole moiety.
準備方法
The synthesis of N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Phenylpyrazole Moiety: The phenylpyrazole moiety is synthesized separately and then coupled with the piperidine derivative.
Final Coupling Reaction: The final step involves the coupling of the piperidine derivative with the phenylpyrazole moiety to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
科学的研究の応用
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Industrial Applications:
作用機序
The mechanism of action of N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide can be compared with other piperidine derivatives and phenylpyrazole compounds. Similar compounds include:
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)butanamide: This compound has a butanamide group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
425644-24-2 |
|---|---|
分子式 |
C25H30N4O |
分子量 |
402.5 g/mol |
IUPAC名 |
N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C25H30N4O/c1-2-25(30)29(24-16-20-28(26-24)22-11-7-4-8-12-22)23-14-18-27(19-15-23)17-13-21-9-5-3-6-10-21/h3-12,16,20,23H,2,13-15,17-19H2,1H3 |
InChIキー |
QHVISDICNMQANG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=NN(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



